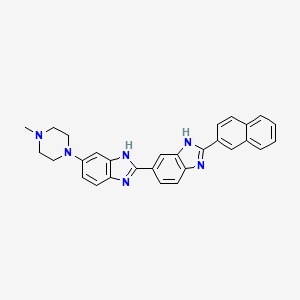

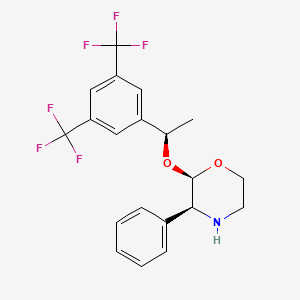

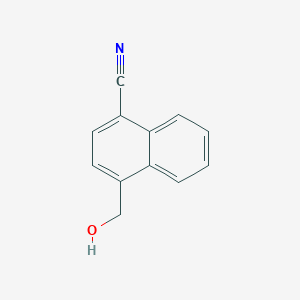

![molecular formula C13H15NO4 B1600687 N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine CAS No. 90508-20-6](/img/structure/B1600687.png)

N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine

Übersicht

Beschreibung

“N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine” is a chemical compound with the molecular formula C13H15NO4 . It is a derivative of phenylalanine, an essential amino acid .

Molecular Structure Analysis

The molecular structure of “N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine” consists of a phenylalanine core with a prop-2-en-1-yl group attached via an oxy carbonyl linkage .Wissenschaftliche Forschungsanwendungen

Metabolic Control in Phenylketonuria

Phenylketonuria is a genetic disorder characterized by an inability to metabolize phenylalanine, leading to its accumulation and potential neurological damage. Research into amino acid metabolism, including the competition at the blood-brain barrier, has implications for treatment strategies. For example, a study showed that large neutral amino acids (LNAAs) could block phenylalanine transport into the brain tissue of PKU patients, potentially mitigating the impact of elevated plasma phenylalanine levels on brain development and function (Pietz et al., 1999). Another study supported the use of LNAAs in decreasing the influx of phenylalanine to the brain, highlighting a therapeutic approach for PKU management (Matalon et al., 2006).

Novel Treatments and Genetic Insights

The development of novel treatments for PKU also underscores the importance of understanding specific amino acid interactions and metabolic pathways. An engineered E. coli Nissle strain demonstrated potential for consuming phenylalanine within the gastrointestinal tract, offering an innovative treatment approach (Puurunen et al., 2021). Additionally, the genetic landscape of PKU has been elucidated, with studies identifying mutations in the PAH gene responsible for the disorder. This genetic understanding is crucial for genotype-based prediction of metabolic phenotype and personalized treatment strategies (Hillert et al., 2020).

Cognitive Outcomes and Management Strategies

Research into the cognitive outcomes of PKU and the effects of phenylalanine levels on cognitive functions in adults with PKU illustrates the complex interplay between metabolism, genetics, and neurodevelopment. Such studies provide insights into the long-term management of PKU and highlight the importance of sustained metabolic control, including during adulthood, to optimize cognitive health (Romani et al., 2017).

Wirkmechanismus

Target of Action

The primary target of ((Allyloxy)carbonyl)-L-phenylalanine is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific signaling pathways.

Mode of Action

The compound interacts with its target by binding to the active site of the enzymeIt is known that the compound’s allyloxy carbonyl group can undergo various chemical reactions, potentially leading to changes in the enzyme’s activity .

Biochemical Pathways

Disruption of these pathways can have downstream effects on various cellular processes, including signal transduction, cell growth, and differentiation .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may be well-absorbed and distributed throughout the body . The metabolism and excretion of the compound are currently unknown.

Result of Action

This could potentially lead to changes in cell growth and differentiation .

Action Environment

The action, efficacy, and stability of ((Allyloxy)carbonyl)-L-phenylalanine can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can potentially react with the compound, affecting its stability and activity . Furthermore, the compound’s action can also be influenced by factors such as pH and temperature, which can affect its reactivity and interaction with its target .

Eigenschaften

IUPAC Name |

(2S)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBZCQLQINXRAC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553446 | |

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine | |

CAS RN |

90508-20-6 | |

| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)

![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)